Cas no 640736-79-4 (PD 0220245)

PD 0220245 化学的及び物理的性質
名前と識別子
-
- PD 0220245
- 640736-79-4
- N-(3-[2,20]bithiophenyl-5-yl-6,7-dichloroquinoxalin-2-yl)-N,N-diethyl-butane-1,4-diamine.dihydrochloride
- E98896
- N-[6,7-dichloro-3-(5-thiophen-2-ylthiophen-2-yl)quinoxalin-2-yl]-N',N'-diethylbutane-1,4-diamine;dihydrochloride
- PD0220245
-
- インチ: InChI=1S/C24H26Cl2N4S2.2ClH/c1-3-30(4-2)12-6-5-11-27-24-23(22-10-9-21(32-22)20-8-7-13-31-20)28-18-14-16(25)17(26)15-19(18)29-24;;/h7-10,13-15H,3-6,11-12H2,1-2H3,(H,27,29);2*1H
- InChIKey: IBVKFSQIGWJQTN-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 578.048000Da
- どういたいしつりょう: 576.050950Da
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 34
- 回転可能化学結合数: 10
- 複雑さ: 570
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 97.5Ų
PD 0220245 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Axon Medchem | 1501-25 mg |
PD0220245 |
640736-79-4 | 99% | 25mg |
€420.00 | 2023-07-10 | |
Axon Medchem | 1501-5mg |
PD0220245 |
640736-79-4 | 99% | 5mg |
€120.00 | 2025-03-06 | |
Axon Medchem | 1501-5 mg |
PD0220245 |
640736-79-4 | 99% | 5mg |
€120.00 | 2023-07-10 | |
A2B Chem LLC | AG81521-5mg |
PD 0220245 |
640736-79-4 | 99% | 5mg |
$196.00 | 2024-04-19 | |
A2B Chem LLC | AG81521-25mg |
PD 0220245 |
640736-79-4 | 99% | 25mg |
$584.00 | 2024-04-19 | |
Axon Medchem | 1501-25mg |
PD0220245 |
640736-79-4 | 99% | 25mg |
€420.00 | 2025-03-06 |
PD 0220245 関連文献
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
PD 0220245に関する追加情報
PD 0220245 (CAS No. 640736-79-4): A Novel Compound in the Field of Medicinal Chemistry
PD 0220245 (CAS No. 640736-79-4) is a promising compound that has garnered significant attention in the field of medicinal chemistry due to its unique properties and potential therapeutic applications. This compound, also known by its systematic name, has been extensively studied for its role in various biological processes and its potential as a therapeutic agent.
The chemical structure of PD 0220245 is characterized by a complex arrangement of functional groups that contribute to its pharmacological activity. Recent research has highlighted its ability to modulate specific signaling pathways, making it a valuable tool in the development of targeted therapies for various diseases.
In the context of drug discovery, PD 0220245 has shown promise in preclinical studies for its potential to inhibit key enzymes involved in disease progression. Specifically, it has been investigated for its ability to inhibit protein kinases, which are crucial enzymes in cellular signaling pathways. This inhibition can lead to the suppression of abnormal cell growth and proliferation, making it a potential candidate for the treatment of cancer and other proliferative disorders.
The pharmacokinetic properties of PD 0220245 have also been extensively studied. Research has demonstrated that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for a compound to be considered viable for further clinical development. These properties ensure that the compound can effectively reach its target site and exert its therapeutic effects without causing significant toxicity.
In addition to its potential as a therapeutic agent, PD 0220245 has also been explored for its use as a research tool. Its ability to selectively modulate specific signaling pathways makes it an invaluable resource for scientists studying the underlying mechanisms of various diseases. By using PD 0220245, researchers can gain deeper insights into the molecular mechanisms that drive disease progression and identify new targets for therapeutic intervention.
The safety profile of PD 0220245 has been evaluated through extensive preclinical studies. These studies have shown that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects. This favorable safety profile further supports its potential for clinical development and eventual use in patient populations.
In conclusion, PD 0220245 (CAS No. 640736-79-4) represents a significant advancement in the field of medicinal chemistry. Its unique properties and promising therapeutic potential make it an exciting candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and potential applications, PD 0220245 is poised to play a crucial role in the development of novel therapies for a range of diseases.
640736-79-4 (PD 0220245) 関連製品
- 1270347-56-2(3-amino-3-(1H-indol-6-yl)propan-1-ol)
- 2228689-36-7(1-(2,2-dimethylthiolan-3-yl)cyclobutylmethanamine)
- 58688-35-0(cyclohexyl(cyclopropyl)methanone)
- 2228899-95-2(tert-butyl N-3-amino-2-(2,3-difluorophenyl)-2-methylpropylcarbamate)
- 1708428-73-2([5-(4-tert-butylphenyl)-1H-1,2,4-triazol-3-yl]-(3,4-dimethoxyphenyl)methanamine)
- 2034430-64-1(N-(4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)-3-methylbenzenesulfonamide)
- 1897378-83-4(2-(4-bromo-2-chlorophenyl)-2-methylpropan-1-ol)
- 1232688-98-0(rac-(1R,2S)-2-cyclopentylcyclopropane-1-carboxylic acid)
- 2034531-70-7(1-methyl-3-phenyl-N-(1-{1,2,4triazolo4,3-apyrazin-8-yl}pyrrolidin-3-yl)-1H-pyrazole-5-carboxamide)
- 2138199-37-6(5-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,6-tetrahydropyridin-3-ol)




